molecular formula C10H12O2 B1360417 2-(4-Methoxyphenyl)propanal CAS No. 5405-83-4

2-(4-Methoxyphenyl)propanal

Cat. No.: B1360417
CAS No.: 5405-83-4
M. Wt: 164.2 g/mol
InChI Key: JDZPCXLQZLJIPR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)propanal is an organic compound with the molecular formula C10H12O2. It is an aldehyde with a methoxy group attached to the benzene ring, making it a substituted aromatic aldehyde. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methoxyphenyl)propanal can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzaldehyde with propanal in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation, followed by dehydration to yield the desired product.

Another method involves the use of Grignard reagents. In this approach, 4-methoxybenzyl chloride is reacted with magnesium in anhydrous ether to form the Grignard reagent, which is then treated with propanal to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-(4-Methoxyphenyl)propanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol, 2-(4-Methoxyphenyl)propanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(4-Methoxyphenyl)propanoic acid.

    Reduction: 2-(4-Methoxyphenyl)propanol.

    Substitution: Various substituted derivatives, such as 2-(4-nitrophenyl)propanal or 2-(4-bromophenyl)propanal.

Scientific Research Applications

2-(4-Methoxyphenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)propanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further reactions. The methoxy group on the benzene ring can participate in electron-donating interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)propanal can be compared with other similar compounds, such as:

    4-Methoxybenzaldehyde: Lacks the propanal side chain, making it less versatile in certain synthetic applications.

    2-(4-Hydroxyphenyl)propanal: The hydroxyl group provides different reactivity compared to the methoxy group, affecting its chemical behavior and applications.

    2-(4-Methylphenyl)propanal:

The uniqueness of this compound lies in its combination of the methoxy group and the propanal side chain, providing a balance of reactivity and stability that makes it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZPCXLQZLJIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288190
Record name 4-Methoxy-α-methylbenzeneacetaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5405-83-4
Record name 4-Methoxy-α-methylbenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5405-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC5235
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Record name 4-Methoxy-α-methylbenzeneacetaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)propanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-(4-Methoxyphenyl)propanal studied as a lignin model compound?

A: Lignin, a complex polymer found in plant cell walls, is primarily composed of phenylpropanoid units. [, ] this compound, with its similar structure, serves as a simplified model to study lignin's chemical behavior, particularly its degradation and potential uses. [, ] This approach allows researchers to investigate specific reactions and mechanisms relevant to lignin valorization, a process aiming to convert lignin into valuable products.

Q2: How does the presence of a hydroxyl group at the alpha position influence the degradation of this compound by Manganese Peroxidase (MnP)?

A: Research indicates that MnP, an enzyme found in fungi like Phanerochaete chrysosporium, can degrade non-phenolic lignin model compounds, including those with a 1,2-diarylpropane structure like this compound. [] The presence of a hydroxyl group at the alpha position is crucial for this degradation process. [] Studies using deuterium-labeled substrates suggest that MnP initiates oxidation via hydrogen abstraction at this benzylic carbon, leading to the formation of various degradation products. []

Q3: Can Riboflavin photocatalytically degrade lignin model compounds like this compound?

A: Yes, research demonstrates that riboflavin, when exposed to light, can act as a photosensitizer and degrade lignin model compounds, including those structurally similar to this compound. [] Specifically, riboflavin facilitates the cleavage of Cα‐Cβ bonds in these models, a process similar to lignin degradation. [] This finding highlights riboflavin's potential in developing sustainable methods for lignin valorization.

Q4: How does the thermal behavior of 1,2-diarylpropane-1,3-diol-type lignin model compounds, like those related to this compound, provide insights into lignin pyrolysis?

A: Pyrolysis, a thermochemical process using high temperatures, offers a potential route for converting lignin into valuable chemicals. [] Researchers utilize 1,2-diarylpropane-1,3-diol-type model compounds, structurally resembling this compound, to understand the complex reactions occurring during lignin pyrolysis. [] These studies help identify specific bond cleavage pathways and the resulting product distribution, providing crucial information for optimizing pyrolysis conditions and maximizing the yield of desired products. []

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